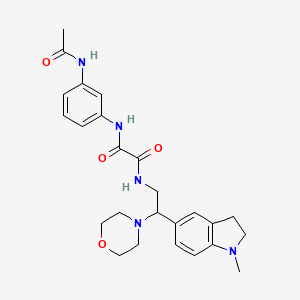

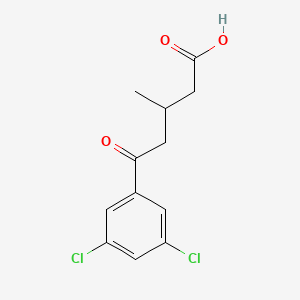

![molecular formula C20H21N3O6S2 B3012719 (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-19-7](/img/structure/B3012719.png)

(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, appears to be a derivative of thiazole-based molecules, which are known for their wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, structure, and potential biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For example, the preparation of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of fluoromethoxy groups in the synthesis of such compounds . Another synthesis method for a thiazolidinone derivative involved the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, followed by a reaction with dimethylformamide-dimethylacetal . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents and conditions to achieve the desired thiazole derivative.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed by X-ray crystallography, as seen in the papers . The stereochemical structure of these compounds is crucial for their biological activity. Computational studies, such as those using the B3LYP/6-31G(d,p) method, can optimize the structure and predict geometric parameters, NMR spectra, and natural charges at different atomic sites . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, (Z)-Ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized through reactions involving diethyl acetylenedicarboxylate (DEAD) . The reactivity of the thiazole ring and its substituents can lead to a range of products, and the specific reactions would depend on the functional groups present in the compound. The analysis of chemical reactions for the compound would require detailed knowledge of its functional groups and their reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. NMR spectroscopy is a valuable tool for investigating these properties, as it provides information on the electronic environment of the atoms within the molecule . The physical and chemical properties of this compound would need to be determined experimentally, but insights can be gained from related compounds discussed in the papers.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Related Compounds : Research by Mohamed (2014) and (2021) details the synthesis of compounds similar to (Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, highlighting methods like interaction with arylidinemalononitrile derivatives and reactions with different cyanoacrylate derivatives (Mohamed, 2014), (Mohamed, 2021).

Novel Compound Synthesis : Nassiri and Milani (2020) synthesized a series of novel compounds including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, highlighting the potential for innovative chemical synthesis involving thiazole derivatives (Nassiri & Milani, 2020).

Applications in Medicinal Chemistry

Antimicrobial Activity : Research conducted by Vinusha et al. (2015) and Wardkhan et al. (2008) investigates the antimicrobial activities of compounds derived from thiazole, similar to the chemical structure , indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015), (Wardkhan et al., 2008).

Platelet Aggregation Inhibition : A study by Hayashi et al. (1998) on a compound featuring a similar thiazolyl(imino) structure demonstrates its efficacy as a fibrinogen receptor antagonist, suggesting potential applications in antithrombotic treatments (Hayashi et al., 1998).

Potential for Drug Development

- Cephalosporin Antibiotics Modification : Tatsuta et al. (1994) describe the synthesis of a Z-isomer of a compound structurally related to this compound, highlighting its role as a chemical modifier in cephalosporin antibiotics, indicating potential pharmaceutical applications (Tatsuta et al., 1994).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-3-28-14-7-5-13(6-8-14)19(25)22-20-23(12-18(24)29-4-2)16-10-9-15(31(21,26)27)11-17(16)30-20/h5-11H,3-4,12H2,1-2H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCXFAYSNVMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

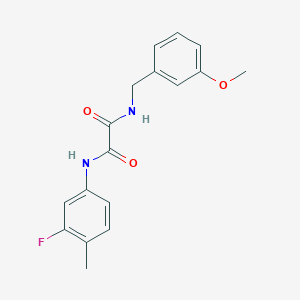

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

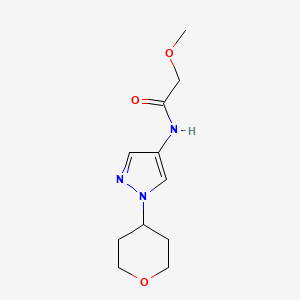

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

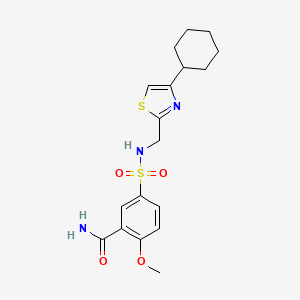

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)